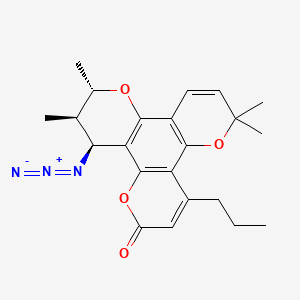

12-Azidocalanolide B

Beschreibung

12-Azidocalanolide B is a synthetic derivative of calanolide, a class of coumarin-based compounds initially isolated from tropical rainforest trees of the Calophyllum genus. The azide (-N₃) functional group at the 12th position distinguishes it from natural calanolides, which typically feature hydroxyl or alkyl substituents.

Eigenschaften

CAS-Nummer |

183791-91-5 |

|---|---|

Molekularformel |

C22H25N3O4 |

Molekulargewicht |

395.5 g/mol |

IUPAC-Name |

(16S,17R,18S)-18-azido-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

InChI |

InChI=1S/C22H25N3O4/c1-6-7-13-10-15(26)28-21-16(13)20-14(8-9-22(4,5)29-20)19-17(21)18(24-25-23)11(2)12(3)27-19/h8-12,18H,6-7H2,1-5H3/t11-,12-,18-/m0/s1 |

InChI-Schlüssel |

ZMTGNGKSHYMMGE-PZROIBLQSA-N |

Isomerische SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)N=[N+]=[N-] |

Kanonische SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 12-Azidocalanolide B involves several steps, starting from the parent compound calanolide B. The azide group is introduced through a series of chemical reactions, typically involving the use of azide salts such as sodium azide (NaN₃) in the presence of suitable solvents and catalysts. The reaction conditions must be carefully controlled to ensure the successful incorporation of the azide group without causing degradation of the compound .

Industrial production methods for 12-Azidocalanolide B are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

12-Azidocalanolid B unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Azidgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen sie andere funktionelle Gruppen im Molekül ersetzt.

Reduktionsreaktionen: Die Azidgruppe kann mit Hilfe von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) oder katalytischer Hydrierung (Pd/C, H₂) zu einer Aminogruppe reduziert werden.

Umlagerungsreaktionen: Die Azidgruppe kann Umlagerungsreaktionen wie die Curtius-Umlagerung eingehen, um Isocyanate zu bilden, die weiter zu verschiedenen Derivaten reagieren können.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So entstehen beispielsweise durch Reduktion der Azidgruppe primäre Amine, während Substitutionsreaktionen eine Vielzahl von substituierten Derivaten erzeugen können.

Wissenschaftliche Forschungsanwendungen

12-Azidocalanolid B hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Pharmazeutische Chemie: Es wird auf seine potenziellen antiviralen Eigenschaften, insbesondere gegen das humane Immundefizienzvirus (HIV), untersucht.

Materialwissenschaften: Die Reaktivität der Verbindung kann genutzt werden, um neue Materialien mit spezifischen Eigenschaften zu schaffen, wie z. B. Polymere und Beschichtungen mit erhöhter Haltbarkeit und Funktionalität.

Wirkmechanismus

Der Wirkmechanismus von 12-Azidocalanolid B beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Im Zusammenhang mit seiner antiviralen Aktivität hemmt die Verbindung das Reverse-Transkriptase-Enzym von HIV und verhindert so die Replikation des genetischen Materials des Virus. Diese Hemmung wird durch die Bindung der Verbindung an die aktive Stelle des Enzyms erreicht, wodurch dessen Funktion blockiert und der virale Replikationszyklus gestoppt wird .

Wirkmechanismus

The mechanism of action of 12-Azidocalanolide B involves its interaction with specific molecular targets. In the context of its antiviral activity, the compound inhibits the reverse transcriptase enzyme of HIV, preventing the virus from replicating its genetic material. This inhibition is achieved through the binding of the compound to the enzyme’s active site, blocking its function and halting the viral replication cycle .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize 12-Azidocalanolide B, we compare it with structurally and functionally related compounds, emphasizing molecular properties, synthesis strategies, and applications.

Structural and Functional Analogues

Table 1: Key Properties of 12-Azidocalanolide B and Related Compounds

Analytical and Pharmacological Considerations

- Purity and Characterization: As per guidelines in and , -Azidocalanolide B requires full characterization via NMR, mass spectrometry, and elemental analysis to confirm identity and purity.

- Bioavailability: The ESOL solubility score for 12-Azido-dodecanoic acid (-2.47) suggests moderate hydrophobicity, a trait shared with azidocalanolides that may influence drug delivery strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.